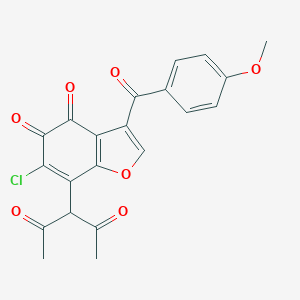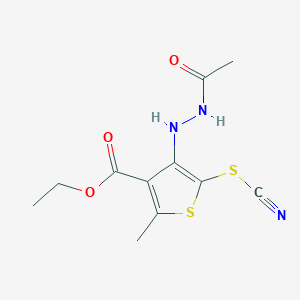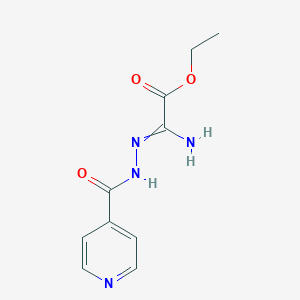![molecular formula C17H15N3O3 B273730 (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one, also known as MMQO, is a quinoline-based compound that has been extensively studied for its potential applications in scientific research. MMQO is a highly versatile compound that has shown promise in a wide range of research areas, including cancer treatment, neurodegenerative diseases, and infectious diseases. In
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one is not fully understood, but studies have suggested that it may work by inducing oxidative stress in cancer cells and bacteria, leading to cell death. (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has also been shown to inhibit the activity of certain enzymes involved in the formation of toxic protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects:
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has been shown to have a wide range of biochemical and physiological effects. Studies have shown that (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one can induce apoptosis (cell death) in cancer cells, prevent the formation of toxic protein aggregates in neurodegenerative diseases, and inhibit the growth of bacteria. (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one for lab experiments is its versatility. (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has shown promise in a wide range of research areas, making it a valuable tool for researchers. In addition, (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one is relatively easy to synthesize, making it readily available for research purposes.
One of the main limitations of (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one for lab experiments is its toxicity. (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has been shown to be toxic to both cancer cells and normal cells, which may limit its potential applications in certain areas of research. In addition, (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has not yet been extensively studied in vivo, which may limit its potential applications in animal studies.
Direcciones Futuras
There are many potential future directions for research on (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one. One area of research that is currently being explored is the development of new (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one derivatives with improved anti-cancer activity and reduced toxicity. Another area of research is the exploration of (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one's potential applications in infectious diseases, particularly in the development of new antibiotics to combat antibiotic-resistant bacterial strains.
In addition, further studies are needed to fully understand the mechanism of action of (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one and its potential applications in neurodegenerative diseases. Finally, more extensive in vivo studies are needed to fully explore the potential applications of (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one in animal studies.
Métodos De Síntesis
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenylhydrazine with 8-hydroxyquinoline-5-sulfonic acid, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one in high purity.
Aplicaciones Científicas De Investigación
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one is cancer treatment. Studies have shown that (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
In addition to its anti-cancer properties, (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one can protect neurons from oxidative stress and prevent the formation of toxic protein aggregates, which are hallmarks of these diseases.
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has also been studied for its potential applications in infectious diseases. Studies have shown that (5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one has potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Nombre del producto |
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one |
|---|---|
Fórmula molecular |
C17H15N3O3 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-8-16(23-2)14(10-11)19-18-13-6-7-15(21)17-12(13)4-3-9-20(17)22/h3-10,19H,1-2H3/b18-13- |
Clave InChI |
YNJHAFFLNQZCQF-AQTBWJFISA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC)N/N=C\2/C=CC(=O)C3=C2C=CC=[N+]3[O-] |
SMILES |
CC1=CC(=C(C=C1)OC)NN=C2C=CC(=O)C3=C2C=CC=[N+]3[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NN=C2C=CC(=O)C3=C2C=CC=[N+]3[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)



![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)
![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)

![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)
